molecular formula C21H16Cl2N4OS B2621652 N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 391947-61-8

N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2621652
CAS No.: 391947-61-8
M. Wt: 443.35
InChI Key: VJJGJDLYCYSRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(3,4-Dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide (CAS 391947-61-8) is a synthetic small molecule with a molecular formula of C21H16Cl2N4OS and a molecular weight of 443.3 g/mol . This compound belongs to the class of 1,2,4-triazole derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . The 1,2,4-triazole core is a feature in several clinically used drugs and is known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Specifically, the incorporation of a methylthio group and a dichlorophenyl substitution pattern is a common structural motif in compounds investigated for their bioactive properties . While the specific mechanism of action for this compound requires further investigation, analogous 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), which is a key enzyme in the inflammation pathway and a target in research for inflammatory diseases and certain cancers . Furthermore, such compounds are frequently explored in early-stage drug discovery for their potential antibacterial, antifungal, and anticancer activities . Researchers may find this compound valuable as a building block for further chemical synthesis or as a candidate for profiling in high-throughput screening assays targeting these therapeutic areas. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4OS/c1-29-21-26-25-19(27(21)14-9-10-17(22)18(23)11-14)12-24-20(28)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJGJDLYCYSRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide, commonly referred to as a 1,2,4-triazole derivative, exhibits a range of biological activities that are significant in pharmaceutical and agricultural applications. This article reviews the compound’s synthesis, biological effects, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H16Cl2N4O2SC_{18}H_{16}Cl_2N_4O_2S with a molecular weight of 423.3 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H16Cl2N4O2SC_{18}H_{16}Cl_2N_4O_2S
Molecular Weight423.3 g/mol
CAS Number391918-55-1

Antimicrobial and Antifungal Activity

Research indicates that 1,2,4-triazole derivatives possess significant antimicrobial properties. This compound has been shown to inhibit various fungal strains effectively. For instance:

  • In vitro studies have demonstrated its efficacy against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus .

The presence of the naphthalene moiety in the compound is believed to enhance its antifungal activity compared to other triazole derivatives lacking this structural feature .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in fungi and bacteria.
  • Apoptosis Induction : In cancer cells, it can activate signaling pathways that lead to programmed cell death (apoptosis) .
  • Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties which can mitigate oxidative stress in cells .

Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives including this compound revealed:

  • Efficacy : The compound showed high inhibitory effects against the tested fungal strains.
  • Structure-Activity Relationship : The naphthalene group significantly contributed to the antifungal potency compared to other structural variants .

Study 2: Antimicrobial Properties

In a comparative analysis of several 1,2,4-triazoles:

  • Results : This compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : Its properties suggest potential use in treating infections caused by resistant strains .

Scientific Research Applications

Antibacterial Activity

N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide has been studied for its antibacterial properties. Research indicates that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • A study highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) that were competitive with established antibiotics like isoniazid and levofloxacin .
  • The compound's structure allows for interactions with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Molecular docking studies have shown promising binding affinities, suggesting a robust mechanism of action against bacterial targets .

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have revealed promising results:

  • The compound has been linked to cytotoxic effects on various cancer cell lines. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through multiple pathways .
  • Specific derivatives have shown efficacy against breast and lung cancer cell lines, with IC50 values indicating potent activity comparable to conventional chemotherapeutics .

Summary of Case Studies

Numerous case studies have documented the efficacy of triazole derivatives in various applications:

  • Antimicrobial Screening : A comprehensive screening showed that specific derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Study FocusFindings
AntibacterialEffective against Staphylococcus aureus and E. coli with MIC values as low as 5 µg/mL .
AnticancerInduced apoptosis in lung and breast cancer cell lines; IC50 values comparable to standard treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Triazole Derivatives

Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Biological/Physical Properties Synthesis Method Reference
Target Compound : N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide 1,2,4-triazole 3,4-dichlorophenyl, methylthio, naphthamide Hypothesized antiviral/antimicrobial activity (based on triazole derivatives) Likely via nucleophilic substitution or cycloaddition -
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) 1,2,4-triazole-3-thione Benzoxazole, methylphenyl Moderate antimicrobial activity; IR: 1228 cm⁻¹ (C=S stretch) Cyclocondensation of thiosemicarbazides
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-triazole Naphthyloxy, acetamide Anticancer potential; IR: 1678 cm⁻¹ (C=O stretch); HRMS: [M+H]+ 393.1118 1,3-Dipolar cycloaddition (CuAAC reaction)
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl Monomer for polyimide synthesis; high thermal stability Condensation of phthalic anhydride
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles 1,2,4-triazole Trimethoxyphenyl, methylthio Antiproliferative activity against cancer cells; synthesized using InCl3 catalyst Alkylation of triazole-thiol intermediates

Key Observations

Triazole Core Modifications :

  • The target compound substitutes the triazole ring at positions 4 and 5 with a 3,4-dichlorophenyl group and methylthio moiety, respectively. This contrasts with compound 6m , which uses a 1,2,3-triazole core with a naphthyloxy group, demonstrating how triazole regiochemistry impacts bioactivity .
  • Methylthio (-SMe) groups, as seen in the target compound and 3-(substituted methylthio)-4-phenyl-triazoles , enhance lipophilicity compared to thione (-C=S) analogues like 6c .

Naphthamide vs. Naphthyloxy: The target’s naphthamide group (C=O) offers hydrogen-bond acceptor sites, while naphthyloxy (O-linked) groups in 6m prioritize steric interactions .

Synthetic Routes: The target compound likely employs S-alkylation of a triazole-thiol precursor, similar to the InCl3-catalyzed method used for 3-(substituted methylthio)-4-phenyl-triazoles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide?

  • Methodology : The compound’s triazole core can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and terminal alkynes (click chemistry). For example, azide intermediates (e.g., substituted 2-azido-N-phenylacetamide) and alkynes like (prop-2-yn-1-yloxy)naphthalene can react in a 3:1 t-BuOH:H₂O mixture with Cu(OAc)₂ (10 mol%) at RT for 6–8 hours .
  • Key Considerations : Monitor reaction progress via TLC (hexane:EtOAc 8:2). Post-reaction, quench with ice, extract with EtOAc, and purify via recrystallization (ethanol). Yield optimization may require adjusting stoichiometry or catalyst loading.

Q. How can spectroscopic techniques characterize this compound’s structure?

  • Methodology :

  • IR : Identify functional groups (e.g., C=O at ~1678 cm⁻¹, C=S at ~785 cm⁻¹) .
  • NMR : Analyze substituent environments. For triazole derivatives, expect:
  • ¹H NMR : Triazole protons at δ ~8.3–8.4 ppm; naphthamide aromatic protons at δ ~7.2–8.5 ppm .
  • ¹³C NMR : C=O at ~165 ppm, triazole carbons at ~142–153 ppm .
  • HRMS : Validate molecular mass (e.g., [M+H]+ calculated vs. observed, error < 5 ppm) .

Q. What is the role of the methylthio (-SMe) group in modulating reactivity?

  • Methodology : Compare stability under oxidative (H₂O₂, KMnO₄) vs. reductive (NaBH₄) conditions. Methylthio groups are prone to oxidation to sulfoxides/sulfones, which can alter bioactivity . Monitor via TLC and LC-MS to track byproduct formation.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or naphthamide) affect biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl or varying the thioether group). Test in vitro against target proteins (e.g., kinases, interleukin-15) using assays like ELISA or fluorescence polarization .
  • Data Analysis : Use IC₅₀ values and docking simulations (e.g., AutoDock Vina) to correlate substituent hydrophobicity/electron effects with binding affinity.

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve aromatic proton overlaps in the naphthamide moiety .
  • Variable Temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., hindered rotation of the dichlorophenyl group).

Q. What strategies mitigate decomposition during storage or biological assays?

  • Methodology :

  • Stability Studies : Store at 2–8°C in inert atmospheres. Use HPLC to track degradation (e.g., hydrolysis of the amide bond or oxidation of -SMe) .
  • Excipient Screening : Test stabilizers (e.g., BSA, cyclodextrins) in buffer systems to enhance solubility and shelf life.

Q. How can contradictory bioactivity results across studies be reconciled?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Control Experiments : Verify compound purity (>95% via HPLC) and rule out off-target effects using knockout cell lines .

Notes

  • Safety : Handle dichlorophenyl and thioether groups in fume hoods; use PPE (gloves, goggles) per guidelines .
  • Ethical Compliance : Adhere to institutional protocols for biological testing and waste disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.